molecular formula C19H18ClN3O6S B565896 2-Hydroxy-5-oxo-Rivaroxaban CAS No. 1160169-96-9

2-Hydroxy-5-oxo-Rivaroxaban

Cat. No.: B565896
CAS No.: 1160169-96-9
M. Wt: 451.878
InChI Key: UBDKZHPDNBKQFQ-CWQZNGJJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-oxo-Rivaroxaban is a metabolite of Rivaroxaban, an anticoagulant drug used to prevent and treat thromboembolic disorders. The compound has the molecular formula C19H18ClN3O6S and a molecular weight of 451.88 g/mol . It is structurally characterized by the presence of a hydroxy group and a ketone group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-5-oxo-Rivaroxaban involves multiple steps, starting from commercially available precursors. One of the key steps includes the formation of the oxazolidinone ring, which is achieved through the reaction of 4-(4-aminophenyl)-3-morpholinone with 5-chlorothiophene-2-carbonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of high-performance liquid chromatography (HPLC) for purification and the implementation of crystallization techniques to obtain the desired polymorphic form . The process is designed to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-5-oxo-Rivaroxaban undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Hydroxy-5-oxo-Rivaroxaban has several applications in scientific research:

Mechanism of Action

2-Hydroxy-5-oxo-Rivaroxaban exerts its effects by inhibiting Factor Xa, an enzyme crucial for the conversion of prothrombin to thrombin in the coagulation cascade. By inhibiting Factor Xa, the compound prevents the formation of fibrin clots, thereby reducing the risk of thromboembolic events . The inhibition is competitive and reversible, and it affects both free and clot-bound Factor Xa .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy-5-oxo-Rivaroxaban is unique due to its specific structural modifications, which influence its metabolic stability and pharmacokinetic properties. Unlike its parent compound Rivaroxaban, it has a hydroxy group that can undergo further metabolic transformations, making it a valuable compound for studying the metabolic pathways of anticoagulants .

Properties

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxy-5-oxomorpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O6S/c20-15-6-5-14(30-15)18(26)21-7-13-8-23(19(27)29-13)12-3-1-11(2-4-12)22-9-17(25)28-10-16(22)24/h1-6,13,17,25H,7-10H2,(H,21,26)/t13-,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBDKZHPDNBKQFQ-CWQZNGJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)N3CC(OCC3=O)O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160169-96-9
Record name 2-Hydroxy-5-oxo-rivaroxaban
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1160169969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-5-OXO-RIVAROXABAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W4FNE7TBT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.